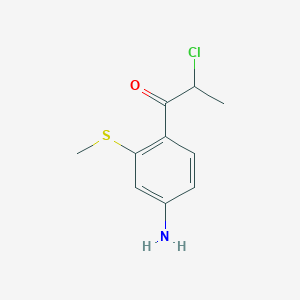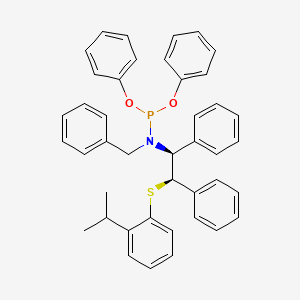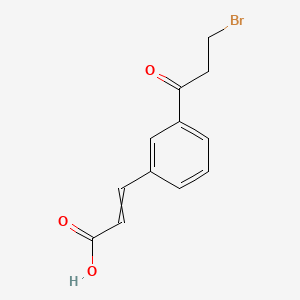
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom attached to a propanoyl group, which is further connected to a phenyl ring and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of propionic acid derivatives followed by coupling with phenylacrylic acid. One common method includes the reaction of acrylic acid with hydrogen bromide under controlled conditions to form 3-bromopropionic acid . This intermediate can then be coupled with a phenyl group through various organic reactions, such as Friedel-Crafts acylation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or hydrogen bromide gas. The process is optimized for high yield and minimal environmental impact, often employing catalysts and specific reaction conditions to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The acrylic acid component can undergo polymerization, forming polyacrylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Addition Reactions: Can be catalyzed by acids or bases, depending on the nature of the reactants.
Polymerization: Initiated by free radicals, heat, or light, often in the presence of stabilizers to control the reaction.
Major Products:
- Substituted phenylacrylic acids
- Polyacrylic acid derivatives
- Various heterocyclic compounds formed through cyclization reactions
Applications De Recherche Scientifique
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The acrylic acid moiety can participate in reactions that modify cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(3-Bromophenyl)propionic acid: Shares the bromine and phenyl groups but lacks the acrylic acid moiety.
3-(Bromoacetyl)coumarins: Contains a bromine atom and an acetyl group, used in the synthesis of heterocyclic compounds.
Phenylpropanoic acids: A class of compounds with a benzene ring conjugated to a propanoic acid.
Uniqueness: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is unique due to its combination of a bromine-substituted propanoyl group and an acrylic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrO3 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
3-[3-(3-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-7-6-11(14)10-3-1-2-9(8-10)4-5-12(15)16/h1-5,8H,6-7H2,(H,15,16) |
Clé InChI |
DQXKCNIDCFTRTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)CCBr)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


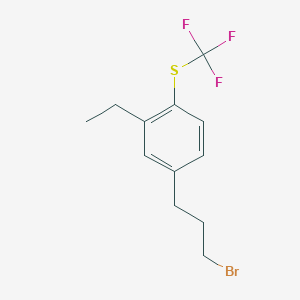
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
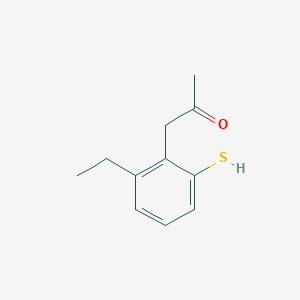
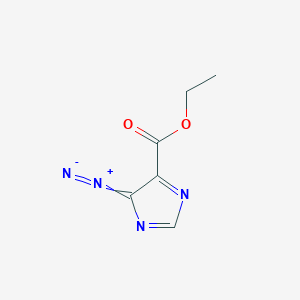

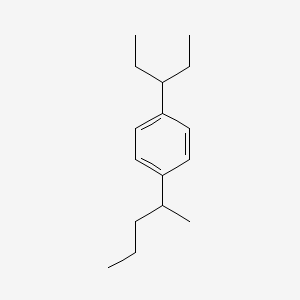

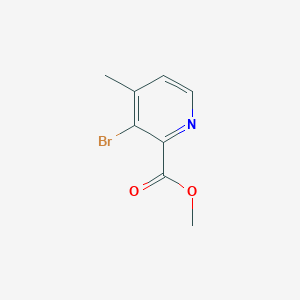
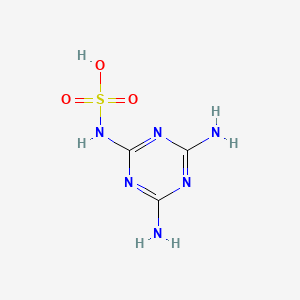
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
